ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate (EDMP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis and energy metabolism. EDMP has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in laboratory studies. In addition, it has been used in the synthesis of other compounds, such as peptide analogues, and is being investigated for its potential use in drug discovery.
Scientific Research Applications
Synthesis and Structural Studies
Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a closely related compound, undergoes selective cyclocondensation, leading to the synthesis of pyrazolo[3,4-b]pyridin-3-ones, which have diverse applications in medicinal chemistry (Lebedˈ et al., 2012).
Coordination Polymers Construction : Isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, are used in assembling chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, demonstrating the versatility of these compounds in materials science (Cheng et al., 2017).
Chemical Reactivity and Synthesis
Precursors in Cross-Coupling Reactions : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, structurally similar to the queried compound, are used in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles, indicating their potential as versatile intermediates in organic synthesis (Arbačiauskienė et al., 2011).
Corrosion Inhibition in Industrial Processes : Pyranpyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, showcase significant corrosion inhibition properties on mild steel, useful in industrial applications (Dohare et al., 2017).
Molecular Structure Analysis
Structural and Spectral Investigations : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, synthesized from a related pyrazole carboxylate, combine experimental and theoretical methods to provide insights into molecular structure and electronic properties, which are crucial for understanding the chemical behavior of these compounds (Viveka et al., 2016).
Crystal Structure and DFT Study : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's crystal structure and molecular properties are explored using X-ray diffraction and density functional theory (DFT) calculations, providing a deeper understanding of the structural aspects of such compounds (Zhao & Wang, 2023).
properties
IUPAC Name |
ethyl 5-(difluoromethyl)-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQJBVGUHKIJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.